(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide, commonly referred to as NPPE, is a synthetic organic compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and biochemistry. It is a versatile molecule that can be used for a variety of purposes, including as a synthetic intermediate in the production of drugs and other compounds, as a substrate for enzymatic reactions, and as a tool to study the structure and function of proteins.
Scientific Research Applications
Dual-Emissive Behavior and Fluorescence Properties
- Theoretical Insights : The behavior is studied using theoretical tools like Time Dependent Density Functional Theory (TD-DFT) and post Hartree–Fock methods (ADC(2) and CC2). These methods help understand the excited state properties and the relative stabilizations of different tautomers .
- Impact of Substitution : The presence of electron-donating or accepting groups affects the fluorescence spectrum and the ESIPT mechanism. Donor groups favor the keto form, while acceptor groups tend to preclude ESIPT. Combining two donor or acceptor substituents follows non-additive rules .
Synthesis of Cinnamamides
Cinnamamides have diverse applications, including anti-inflammatory and analgesic properties. Here’s a method for their efficient synthesis:
- Optimal Conditions : Achieve maximum conversion (91.3%) with a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 minutes. Notable features include short residence time, mild conditions, easy process control, and recyclable catalyst .
Antidepressant Activity
N-(2-Hydroxyethyl) cinnamamide, a derivative of cinnamamide, shows antidepressant-like action:
- Pharmacology : Tested in the forced swim test (FST), it exhibited positive antidepressant activity at a dose of 40 mg/kg .
Antimicrobial, Anticancer, and Antioxidant Properties
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives combine cinnamic acid and benzenesulfonamide moieties:
- Biological Activities : These derivatives exhibit antimicrobial, anticancer, and antioxidant properties. Their synthetic modifications enhance their effectiveness in vitro .
Mechanism of Action
Mode of Action
Studies on similar compounds suggest that they may undergo excited state internal charge transfer (esict) and excited state internal proton transfer (esipt) processes . These processes involve the transfer of charge and protons within the molecule upon excitation, which can lead to changes in the molecule’s properties.
Action Environment
The action of (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide may be influenced by environmental factors such as solvent type and pH . For instance, studies on similar compounds have shown that their excited state reactions can be regulated by the solvent . Additionally, the compound’s ESIPT behavior may be affected by the pH of the environment .
properties
IUPAC Name |
(E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-9-5-4-8-13(14)16-15(18)11-10-12-6-2-1-3-7-12/h1-11,17H,(H,16,18)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJJBQPBDGQQFZ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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